molecular formula C30H29F3N6O3 B8144705 formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

Cat. No.: B8144705
M. Wt: 578.6 g/mol
InChI Key: CZBBDTJTQDJXAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GZD856 (formic) involves multiple steps, including the formation of key intermediates and their subsequent reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of GZD856 (formic) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and scalability. Quality control measures are implemented at various stages to maintain the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

GZD856 (formic) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

GZD856 (formic) has a wide range of scientific research applications, including:

Mechanism of Action

GZD856 (formic) exerts its effects by inhibiting the kinase activity of PDGFRα/β and Bcr-Abl T315I. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the ATP-binding sites of these kinases, preventing their activation and subsequent signaling . This leads to the suppression of tumor growth and metastasis in various cancer models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GZD856 (formic)

GZD856 (formic) is unique in its dual inhibition of PDGFRα/β and Bcr-Abl T315I, making it a potent antitumor agent with a broader range of activity compared to other inhibitors. Its ability to overcome acquired resistance to imatinib and its significant in vivo antitumor efficacy further highlight its potential as a therapeutic agent .

Properties

IUPAC Name

formic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27F3N6O.CH2O2/c1-20-3-5-23(15-22(20)6-4-21-17-33-27-9-10-34-38(27)18-21)28(39)35-25-8-7-24(26(16-25)29(30,31)32)19-37-13-11-36(2)12-14-37;2-1-3/h3,5,7-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBBDTJTQDJXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN5C(=CC=N5)N=C4.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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